![molecular formula C15H11Br2NO4 B2815075 3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287273-89-4](/img/structure/B2815075.png)
3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid
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Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building up the carbon skeleton. The exact process can vary widely depending on the specific compound .Molecular Structure Analysis
Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This is often done experimentally, but computational methods can also be used .Physical And Chemical Properties Analysis
These can include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Safety And Hazards
Safety data is typically provided by material safety data sheets (MSDS), which include information on toxicity, environmental impact, safe handling practices, and emergency procedures.
Future Directions
properties
IUPAC Name |
3,6-dibromo-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO4/c16-10-6-7-11(17)13(12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQCVDKJMYBMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid |
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